Diethylammonium (Z)-hexadec-9-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylammonium (Z)-hexadec-9-enoate can be synthesized through a reaction between hexadec-9-enoic acid and diethylamine. The reaction typically involves the following steps:
Esterification: Hexadec-9-enoic acid is first esterified with an alcohol, such as methanol, to form methyl hexadec-9-enoate.
Ammonolysis: The ester is then reacted with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and ammonolysis processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethylammonium (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its saturated form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Oxidation can yield diethylammonium hexadec-9-enoate oxides or peroxides.
Reduction: Reduction typically produces diethylammonium hexadecanoate.
Substitution: Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
Diethylammonium (Z)-hexadec-9-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and metabolic disorders.
Industry: It is utilized in the formulation of cosmetics, detergents, and lubricants due to its surfactant properties.
Mechanism of Action
The mechanism of action of diethylammonium (Z)-hexadec-9-enoate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethylammonium hexadecanoate: A saturated analog of diethylammonium (Z)-hexadec-9-enoate.
Diethylammonium octadec-9-enoate: A similar compound with a longer carbon chain.
Diethylammonium dodec-9-enoate: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific unsaturation at the 9th carbon position, which imparts distinct chemical and physical properties. This unsaturation can influence the compound’s reactivity, biological activity, and applications compared to its saturated and differently substituted analogs.
Properties
CAS No. |
94405-93-3 |
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Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
diethylazanium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/C16H30O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-5-4-2/h7-8H,2-6,9-15H2,1H3,(H,17,18);5H,3-4H2,1-2H3/b8-7-; |
InChI Key |
AMLAAJUSPWAEGI-CFYXSCKTSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CC[NH2+]CC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CC[NH2+]CC |
Origin of Product |
United States |
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